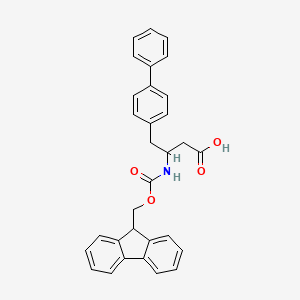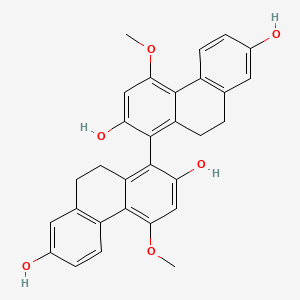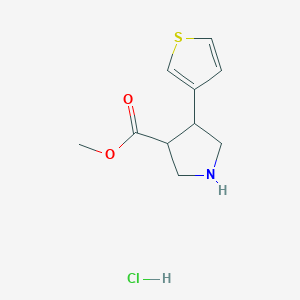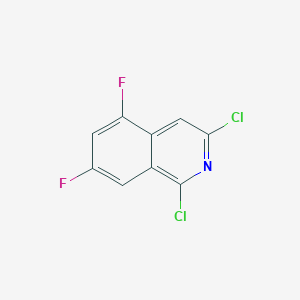
(R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
® -3-(Fmoc-amino)-4-(bifenil-4-il)butanoic acid es un compuesto sintético que se usa a menudo en la síntesis de péptidos. El compuesto presenta un grupo protector fluorenilmetoxcarbonilo (Fmoc), que se usa comúnmente para proteger el grupo amino durante la síntesis de péptidos. El grupo bifenilo agrega carácter hidrofóbico a la molécula, lo que puede influir en sus interacciones en los sistemas biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ® -3-(Fmoc-amino)-4-(bifenil-4-il)butanoic acid generalmente implica los siguientes pasos:
Protección Fmoc: El grupo amino se protege utilizando cloruro de fluorenilmetoxcarbonilo en presencia de una base como la trietilamina.
Formación del grupo bifenilo: El grupo bifenilo se puede introducir a través de una reacción de acoplamiento de Suzuki entre un derivado de ácido borónico y un compuesto aromático halogenado.
Montaje final: El aminoácido protegido se acopla luego con el grupo bifenilo en condiciones apropiadas para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar pasos similares, pero se optimizan para la síntesis a gran escala. Esto incluye el uso de sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo bifenilo.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ácido carboxílico, convirtiéndolo en un alcohol.
Sustitución: El grupo Fmoc se puede eliminar en condiciones básicas, lo que permite la funcionalización adicional del grupo amino.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: La piperidina se usa comúnmente para eliminar el grupo protector Fmoc.
Productos principales
Oxidación: Derivados de bifenilo con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados de alcohol del compuesto original.
Sustitución: Aminoácidos desprotegidos listos para reacciones de acoplamiento adicionales.
Aplicaciones Científicas De Investigación
Química
Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología
Ingeniería de proteínas: Se utiliza en el diseño y la síntesis de nuevas proteínas con funciones específicas.
Bioconjugación: Se emplea en la unión de péptidos a otras biomoléculas para fines de investigación.
Medicina
Desarrollo de fármacos: Se investiga su posible uso en el desarrollo de nuevos productos farmacéuticos.
Herramientas de diagnóstico: Se utiliza en la síntesis de agentes de diagnóstico basados en péptidos.
Industria
Ciencia de los materiales: Se explora su uso en el desarrollo de nuevos materiales con propiedades específicas.
Biotecnología: Se aplica en diversos procesos biotecnológicos, incluida la inmovilización de enzimas y el desarrollo de biosensores.
Mecanismo De Acción
El mecanismo de acción de ® -3-(Fmoc-amino)-4-(bifenil-4-il)butanoic acid depende de su aplicación. En la síntesis de péptidos, actúa como un bloque de construcción de aminoácidos protegidos. El grupo Fmoc protege el grupo amino durante las reacciones de acoplamiento, evitando reacciones secundarias no deseadas. El grupo bifenilo puede influir en las interacciones hidrofóbicas del compuesto, afectando su unión a otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
® -3-(Boc-amino)-4-(bifenil-4-il)butanoic acid: Estructura similar pero con un grupo protector terc-butoxicarbonilo (Boc) en lugar de Fmoc.
® -3-(Cbz-amino)-4-(bifenil-4-il)butanoic acid: Contiene un grupo protector benciloxcarbonilo (Cbz).
Singularidad
Grupo Fmoc: El grupo Fmoc es único en su capacidad de eliminarse en condiciones básicas suaves, lo que lo hace adecuado para la síntesis de péptidos en fase sólida.
Grupo bifenilo: El grupo bifenilo proporciona interacciones hidrofóbicas adicionales, lo que puede ser ventajoso en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C31H27NO4 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34) |
Clave InChI |
PAOZLXFVEJEANM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12311202.png)
![8-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B12311206.png)


![N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12311213.png)

![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)
![1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)


![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

